
(1s)-7-Fluoroindanylamine
Übersicht
Beschreibung
(1s)-7-Fluoroindanylamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and pharmacology. This compound is a derivative of indole, which is a naturally occurring compound found in plants and animals. The synthesis of this compound involves several steps and requires expertise in organic chemistry.
Wirkmechanismus
The mechanism of action of ((1s)-7-Fluoroindanylamine)-7-Fluoroindanylamine is not fully understood. However, it has been suggested that the compound may act on the endocannabinoid system, which is involved in pain sensation, inflammation, and other physiological processes. (this compound)-7-Fluoroindanylamine may also interact with other receptors in the body, including serotonin and dopamine receptors.
Biochemical and Physiological Effects:
Studies have shown that (this compound)-7-Fluoroindanylamine has anti-inflammatory and analgesic effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. The compound has also been shown to have anti-cancer effects, inhibiting the growth of cancer cells in vitro and in vivo. (this compound)-7-Fluoroindanylamine has also been studied for its potential neuroprotective effects, protecting neurons from damage in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ((1s)-7-Fluoroindanylamine)-7-Fluoroindanylamine in lab experiments is its potential therapeutic applications. The compound has shown promise in treating a variety of conditions, including pain, inflammation, and cancer. Another advantage is that the compound is relatively easy to synthesize, making it accessible for researchers. However, one limitation is that the mechanism of action of (this compound)-7-Fluoroindanylamine is not fully understood, which may make it difficult to design experiments to test its effects. Additionally, the compound may have side effects or toxicity, which would need to be carefully monitored in lab experiments.
Zukünftige Richtungen
There are several future directions for research on ((1s)-7-Fluoroindanylamine)-7-Fluoroindanylamine. One direction is to further investigate the compound's mechanism of action and potential interactions with other receptors in the body. This could help to identify new therapeutic applications for the compound. Another direction is to study the compound's effects in different animal models and to investigate its potential use in combination with other drugs. Finally, there is a need for more research on the safety and toxicity of (this compound)-7-Fluoroindanylamine, particularly in humans, before it can be considered for clinical use.
Wissenschaftliche Forschungsanwendungen
((1s)-7-Fluoroindanylamine)-7-Fluoroindanylamine has potential applications in medicine and pharmacology. It has been studied for its potential use as an analgesic, anti-inflammatory, and anti-cancer agent. The compound has also been investigated for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
(1S)-7-fluoro-2,3-dihydro-1H-inden-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c10-7-3-1-2-6-4-5-8(11)9(6)7/h1-3,8H,4-5,11H2/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKDEUGZOJWUPL-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@H]1N)C(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}-N-(4-ethylphenyl)acetamide](/img/structure/B3213143.png)
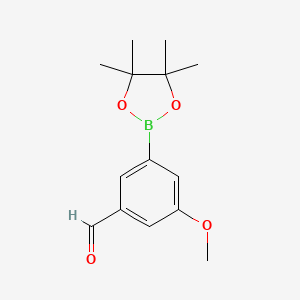
![N-(3-ethoxybenzyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3213161.png)
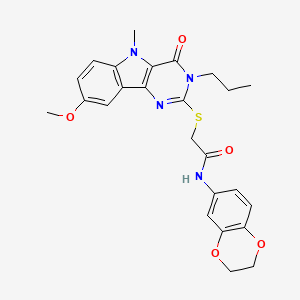
![1-{4-[(2-fluorobenzoyl)amino]benzoyl}-N-propylprolinamide](/img/structure/B3213172.png)
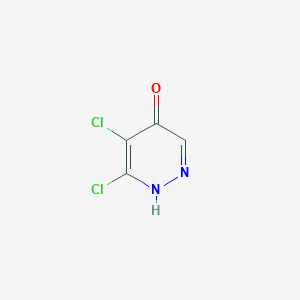

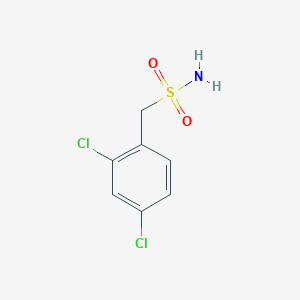

![2-(4-((2-Fluoroethyl)amino)phenyl)benzo[d]thiazol-6-ol](/img/structure/B3213213.png)
![(3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl)(4-(2-ethoxyphenyl)piperazin-1-yl)methanone](/img/structure/B3213224.png)
![3-{[(2-chloro-4-fluorobenzyl)oxy]methyl}-1-methyl-5-[(3-methylphenyl)sulfonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3213225.png)
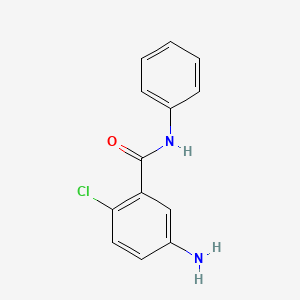
![3-methoxy-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3213230.png)